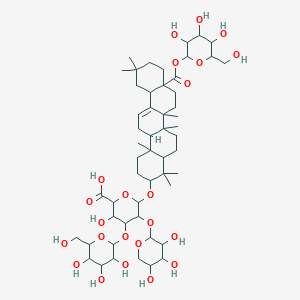

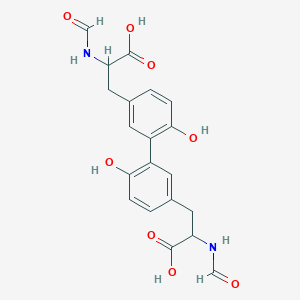

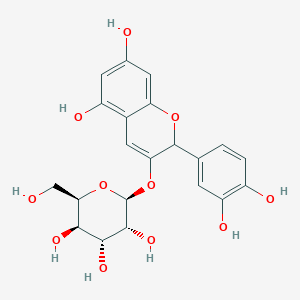

Palonosetron, (3R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention

Palonosetron has been extensively studied for its efficacy in preventing nausea and vomiting induced by chemotherapy. It is a potent 5-HT3 receptor antagonist with a long plasma elimination half-life, providing effective control of acute and delayed CINV (Eisenberg et al., 2003; Aapro, 2007; Saito et al., 2009).

2. Molecular Interactions with 5-HT3 Receptor

Studies reveal that palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Unlike first-generation 5-HT3 antagonists, palonosetron triggers receptor internalization and induces prolonged inhibition of receptor function. This unique interaction may contribute to its clinical efficacy (Rojas et al., 2010; Price et al., 2016).

3. Postoperative Nausea and Vomiting (PONV) Prevention

Palonosetron is also effective in preventing postoperative nausea and vomiting. Its prolonged half-life and high binding affinity make it a suitable choice for preventing PONV in various surgical settings (Yang & Scott, 2009; Chun et al., 2014).

4. Pharmacokinetic Profile and Safety Evaluation

Palonosetron's pharmacokinetic profile and safety have been evaluated in both U.S. and Japanese subjects, highlighting its tolerability and consistent systemic exposure across different populations. This supports its use in diverse patient groups undergoing chemotherapy or surgery (Stoltz et al., 2004; Kim et al., 2014).

5. Radiation-Induced Nausea and Vomiting (RINV)

Palonosetron has shown promise in controlling radiation-induced nausea and vomiting, suggesting its potential application beyond chemotherapy and surgery (Ganesh et al., 2018).

6. Subcutaneous and Intravenous Administration

Research also explores the effectiveness of palonosetron when administered subcutaneously, broadening its potential use cases and providing convenience, especially in outpatient settings (Sádaba et al., 2014).

7. Palonosetron in Buccal Delivery Systems

Development of palonosetron-loaded mucoadhesive buccal films highlights an innovative approach for its delivery, potentially enhancing its oral bioavailability and patient compliance (Nair et al., 2018).

Mécanisme D'action

Palonosetron exerts its antiemetic effects by selectively blocking the 5-HT3 receptors in the gastrointestinal tract and the central nervous system. By inhibiting serotonin binding to these receptors, it reduces the activation of the vomiting reflex. Its prolonged plasma elimination half-life contributes to its extended duration of action compared to other 5-HT3 antagonists .

Propriétés

Numéro CAS |

149654-00-2 |

|---|---|

Formule moléculaire |

C19H24N2O |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m1/s1 |

Clé InChI |

CPZBLNMUGSZIPR-WBVHZDCISA-N |

SMILES isomérique |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5 |

SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |

SMILES canonique |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |

Synonymes |

2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one 2-QHBIQO Aloxi palonosetron palonosetron hydrochloride Palonosetron, (3R)- palonosetron, (R-(R*,R*))-isomer palonosetron, (R-(R*,S*))-isomer palonosetron, (S-(R*,S*))-isomer RS 25233 197 RS 25233 198 RS 25233-197 RS 25233-198 RS 25233197 RS 25233198 RS 25259 RS 25259 197 RS 25259 198 RS 25259-197 RS 25259-198 RS 25259197 RS 25259198 RS-25233-197 RS-25233-198 RS-25259 RS-25259-197 RS-25259-198 RS25233197 RS25233198 RS25259 RS25259197 RS25259198 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1252517.png)

![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)

![(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)